An In-depth Technical Guide to the Structure and Application of Tamra-peg4-dbco
An In-depth Technical Guide to the Structure and Application of Tamra-peg4-dbco
This guide provides a comprehensive technical overview of the Tamra-peg4-dbco molecule, a cornerstone reagent in modern bioconjugation and fluorescence-based detection. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the molecule's architecture, elucidates its mechanism of action, and presents field-proven protocols for its application.
Section 1: Deconstruction of a Multifunctional Probe: The Three Pillars of Tamra-peg4-dbco
The efficacy of Tamra-peg4-dbco as a fluorescent labeling agent stems from the synergistic function of its three distinct chemical moieties. Understanding each component is critical to appreciating the molecule's overall design and application versatility.
The Fluorophore Core: Tetramethylrhodamine (TAMRA)
Tetramethylrhodamine (TAMRA) is a well-established and robust fluorophore belonging to the rhodamine family of dyes.[1][2] Its selection as the fluorescent reporter in this construct is deliberate. TAMRA exhibits bright orange-red fluorescence with an excitation maximum typically around 555 nm and an emission maximum near 580 nm, making it compatible with standard fluorescence detection instrumentation.[2][3][4]
Causality in Selection: The choice of TAMRA is based on its high quantum yield, good photostability, and a spectral profile that minimizes overlap with other common fluorophores like FITC in multiplexing experiments.[1][2] Furthermore, its fluorescence is less sensitive to pH changes in neutral to slightly acidic environments compared to dyes like fluorescein, which is a critical feature for maintaining signal consistency in diverse biological buffers.[2] TAMRA is frequently employed as an acceptor in Fluorescence Resonance Energy Transfer (FRET) pairs, often with a fluorescein derivative as the donor.[1][4]
The Hydrophilic Spacer: Polyethylene Glycol (PEG4)
A tetra-unit polyethylene glycol (PEG4) chain serves as the linker arm connecting the TAMRA fluorophore to the reactive DBCO group. The incorporation of a PEG spacer is a key design element that addresses several challenges inherent in labeling biological macromolecules.[5][6]
Causality in Selection:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the water solubility of the entire construct, preventing aggregation and precipitation in aqueous buffers—a common issue with hydrophobic dyes.[6][7][8][9]
-
Reduced Steric Hindrance: The flexible, 15.8-angstrom spacer arm physically separates the bulky TAMRA dye from the target biomolecule.[5][10] This separation minimizes the risk of the fluorophore interfering with the biological activity, conformation, or binding interactions of the labeled protein or nucleic acid.
-
Improved Biocompatibility: PEG is known to be non-toxic and non-immunogenic, which is essential for applications involving live cells or in vivo studies.[6][7][9] This "shielding" effect can also reduce non-specific binding of the probe to cellular surfaces.[11][12]
The Bioorthogonal Handle: Dibenzocyclooctyne (DBCO)
The Dibenzocyclooctyne (DBCO) group is the reactive handle of the molecule, enabling its covalent attachment to target biomolecules.[] DBCO is a strained cyclooctyne that is highly reactive towards azide groups via a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[14][15]
Causality in Selection: The primary advantage of the DBCO-azide reaction is that it is a form of "click chemistry" that proceeds efficiently at physiological temperatures and in aqueous media without the need for a cytotoxic copper(I) catalyst.[][14][16] This "copper-free" nature is paramount for biological applications, as copper ions can be toxic to cells and interfere with biological processes.[15] The reaction is highly specific (bioorthogonal), meaning DBCO and azides react exclusively with each other and not with other functional groups naturally present in cells, such as amines or thiols, ensuring precise and targeted labeling.[][14][17]
Section 2: The Assembled Structure and Physicochemical Properties
The covalent linkage of these three components results in a powerful, trifunctional reagent for bio-orthogonal fluorescent labeling.
Caption: Conceptual diagram of the Tamra-peg4-dbco structure.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₅₄H₅₇N₅O₁₀ | [18][19] |
| Molecular Weight | ~936.1 g/mol | [18][19] |
| Excitation Max (λex) | ~555 nm | [2][5] |
| Emission Max (λem) | ~580 nm | [2][5] |
| Molar Extinction Coeff. | ~90,000 M⁻¹cm⁻¹ | [2][18] |
| Reactive Group | Dibenzocyclooctyne (DBCO) | [5][8] |
| Reacts With | Azide (-N₃) | [][14] |
| Spacer Arm Length | 4 PEG units (~15.8 Å) | [10] |
| Solubility | DMSO, DMF | [19] |
Section 3: Mechanism of Action in Bioconjugation
The core utility of Tamra-peg4-dbco lies in its ability to participate in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This process allows for the precise covalent labeling of any biomolecule that has been pre-functionalized with an azide group.
The reaction is driven by the high ring strain of the cyclooctyne in the DBCO moiety.[][15] This intrinsic strain significantly lowers the activation energy of the [3+2] cycloaddition reaction with an azide, allowing it to proceed rapidly without catalysis.[14][20] The result is a stable, covalent triazole linkage, effectively "clicking" the fluorescent TAMRA dye onto the target.[14][18]
Caption: Experimental workflow for labeling via SPAAC.
Section 4: Field-Proven Applications & Protocols
Tamra-peg4-dbco is a versatile tool for fluorescently tagging biomolecules for visualization and tracking in a variety of applications, including probe development, flow cytometry, and fluorescence microscopy.[5][18]
Experimental Protocol: Labeling of Azide-Modified Proteins
This protocol provides a validated methodology for labeling proteins containing an azide functional group with Tamra-peg4-dbco. The azide group can be introduced into proteins through metabolic labeling (e.g., using azido-sugars) or by chemical modification of native amino acids.[18]
A. Reagent Preparation
-
Azide-Modified Protein: Prepare a solution of the azide-modified protein at a concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Tamra-peg4-dbco Stock Solution: Prepare a 5 mM stock solution of Tamra-peg4-dbco in a water-miscible organic solvent such as anhydrous DMSO or DMF.[18] Vortex to ensure the solid is completely dissolved. Store this stock solution protected from light at -20°C.[5][18]
B. Labeling Reaction
-
Transfer the desired amount of azide-modified protein solution to a microcentrifuge tube.
-
Add the Tamra-peg4-dbco stock solution to the protein solution to achieve a final concentration of 5 to 30 µM.[18] A 10-20 fold molar excess of the DBCO reagent over the protein is a common starting point to drive the reaction to completion.
-
Mix the reaction gently by pipetting or brief vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[18] For sensitive proteins, the incubation can be performed at 4°C for 2-4 hours.
C. Purification of Labeled Protein
-
After incubation, remove the excess, unreacted Tamra-peg4-dbco reagent. This is crucial to reduce background fluorescence.
-
Purification can be achieved using standard methods such as:
-
Size-Exclusion Chromatography (e.g., Sephadex G-25 spin column): This method is efficient for separating the larger labeled protein from the smaller dye molecule.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove small molecules.
-
D. Characterization and Storage
-
Confirmation: Successful labeling can be confirmed by measuring the absorbance of the purified protein at 280 nm and the TAMRA dye at ~555 nm, or by fluorescence imaging of an SDS-PAGE gel.
-
Storage: Store the purified, labeled protein at 4°C or -20°C, protected from light. Adding a carrier protein like BSA to 1-10 mg/mL can improve stability if the conjugate concentration is low.[21]
This self-validating system ensures high-purity conjugates by combining a highly specific reaction with a robust purification step, yielding a fluorescently labeled biomolecule ready for downstream analysis.
References
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baseclick GmbH. (n.d.). TAMRA dye for labeling in life science research. Retrieved from [Link]
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Interchim. (n.d.). TAMRA and its derivatives. Retrieved from [Link]
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LifeTein. (2025, April 30). TAMRA Fluorescent Labeling. Retrieved from [Link]
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AxisPharm. (n.d.). TAMRA-PEG4-DBCO, CAS 1895849-41-8. Retrieved from [Link]
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Saito, K., et al. (2009). Optical properties and application of a reactive and bioreducible thiol-containing tetramethylrhodamine dimer. Bioconjugate Chemistry, 20(3), 558-564. Retrieved from [Link]
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Glen Research. (n.d.). Glen Report 35.15: Product Review — Rhodamine Dyes. Retrieved from [Link]
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Interchim. (n.d.). Copper-free Click Chemistry (DBCO reagents). Retrieved from [Link]
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ResearchGate. (n.d.). The PEG-Fluorochrome Shielding Approach for Targeted Probe Design. Retrieved from [Link]
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iGEM. (n.d.). DBCO–PEG4 – TAMRA. Retrieved from [Link]
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CD Bioparticles. (n.d.). TAMRA-PEG4-DBCO. Retrieved from [Link]
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PubChem. (n.d.). Dibenzocyclooctyne-amine. Retrieved from [Link]
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Akers, W. J., et al. (2011). The PEG-Fluorochrome Shielding Approach for Targeted Probe Design. Bioconjugate Chemistry, 22(5), 893-902. Retrieved from [Link]
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AxisPharm. (n.d.). Copper Free Click Chemistry Linkers. Retrieved from [Link]
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Ataman Kimya. (n.d.). PEG-4. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 4. TAMRA fluorescence chemoproteomics. Retrieved from [Link]
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Glen Research. (n.d.). Glen Report 24.14: New Product - Dibenzaocyclooctyl (DBCO) Copper-Free Click Chemistry. Retrieved from [Link]
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Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]
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You Do Bio. (n.d.). Protocol for Labeling Biomolecules with 5-TAMRA NHS Ester. Retrieved from [Link]
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